N-Ethyl-N-methylpiperazine-1-carboxamide

Lipophilicity Drug Design Physicochemical Property

N-Ethyl-N-methylpiperazine-1-carboxamide (CAS 657427-50-4) is a heterocyclic building block belonging to the piperazine-1-carboxamide (urea) class, with molecular formula C₈H₁₇N₃O and molecular weight 171.24 g/mol. The compound features a piperazine ring N-substituted with an ethyl-methyl carboxamide group, yielding a single hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 35.6 Ų.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 657427-50-4
Cat. No. B12531217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-methylpiperazine-1-carboxamide
CAS657427-50-4
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)N1CCNCC1
InChIInChI=1S/C8H17N3O/c1-3-10(2)8(12)11-6-4-9-5-7-11/h9H,3-7H2,1-2H3
InChIKeyZFYGGVBLZUTPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-N-methylpiperazine-1-carboxamide (CAS 657427-50-4): Procurement-Relevant Physicochemical and Structural Profile


N-Ethyl-N-methylpiperazine-1-carboxamide (CAS 657427-50-4) is a heterocyclic building block belonging to the piperazine-1-carboxamide (urea) class, with molecular formula C₈H₁₇N₃O and molecular weight 171.24 g/mol [1]. The compound features a piperazine ring N-substituted with an ethyl-methyl carboxamide group, yielding a single hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 35.6 Ų [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology, where the mixed N-ethyl/N-methyl substitution pattern offers a deliberate balance between the fully methylated and fully ethylated analogs .

Intermediate Lipophilicity Profile
Balanced logP between N,N-dimethyl and N,N-diethyl analogs for SAR tuning
Conformational Restriction
Low rotatable bond count provides a rigid urea geometry for fragment design
Vendor-specified Purity
High purity benchmark supports direct use in parallel synthesis workflows

Why N-Ethyl-N-methylpiperazine-1-carboxamide Cannot Be Replaced by Common Piperazine-1-carboxamide Analogs in Procurement


Piperazine-1-carboxamide derivatives with different N‑substituents (e.g., N,N‑dimethyl, N,N‑diethyl, or unsubstituted) exhibit distinct lipophilicity, steric profiles, and hydrogen‑bonding capacities that directly influence solubility, membrane permeability, and downstream reactivity in coupling reactions [1]. The N‑ethyl‑N‑methyl substitution pattern of the target compound provides a computed logP of approximately 0.23 , positioning it between the more polar dimethyl analog and the more lipophilic diethyl analog. This intermediate lipophilicity is critical when a building block must balance aqueous solubility with organic-phase reactivity in multi‑step syntheses [2]. Uninformed substitution risks altered reaction kinetics, phase‑transfer efficiency, or failure to meet design criteria in structure‑activity relationship (SAR) campaigns, where incremental logP changes can shift a lead series outside the desired property space [2].

Dimethyl analog may shift polarity
N,N-dimethyl substitution increases polarity and may limit membrane permeability relative to the target
Diethyl analog may raise lipophilicity
N,N-diethyl substitution pushes logP higher, potentially compromising aqueous solubility needed in multi-step synthesis
Flexible isosteres can alter conformation
Extended piperazine-carboxamide isosteres with additional rotatable bonds may increase conformational entropy and affect target-fit assumptions

Head-to-Head Comparative Evidence for N-Ethyl-N-methylpiperazine-1-carboxamide Versus Closest Analogs


Intermediate Lipophilicity (LogP) Confers a Balanced Solubility-Permeability Profile Relative to N,N-Dimethyl and N,N-Diethyl Analogs

The computed LogP of N‑ethyl‑N‑methylpiperazine‑1‑carboxamide is 0.23 , which lies between the N,N‑dimethyl analog (estimated LogP ≈ −0.5 to −0.3 based on PubChem XLogP3 for similar ureas) and the N,N‑diethyl analog (estimated LogP ≈ 1.0–1.5) [1]. This intermediate value avoids the excessively low lipophilicity that can limit membrane penetration while retaining sufficient polarity for aqueous solubility, making the compound a favorable choice when a moderate logD window is required for cellular or in vivo assays [2].

LogP comparison
Class-level inference
Target logP ~0.23; dimethyl analog ~ -0.3; diethyl analog ~1.2 (computed)
May guide logP tuning in lead optimization without additional heteroatoms
No experimental shake-flask data available; computed values
Lipophilicity Drug Design Physicochemical Property

Single Rotatable Bond Provides Rigid Urea Geometry Compared to More Flexible Piperazine‑Carboxamide Isosteres

N‑Ethyl‑N‑methylpiperazine‑1‑carboxamide contains only one rotatable bond (the C–N bond connecting the urea carbonyl to the piperazine ring) [1]. In contrast, common isosteres such as N‑(2‑aminoethyl)‑piperazine‑1‑carboxamides possess two or more additional rotatable bonds, increasing conformational entropy and potentially reducing target binding affinity [2]. The restricted flexibility of the target compound may confer entropic advantages in target engagement, a principle exploited in fragment‑based drug discovery [3].

Rotatable bond count
Class-level inference
Target: 1 rotatable bond; flexible isosteres: ≥3
Supports conformationally restrained fragment elaboration
Computed from SMILES; no experimental conformational analysis available
Conformational Restriction Molecular Design Structure–Activity Relationship

Documented Commercial Purity Benchmark (97 %) Provides a Baseline for Procurement Quality Control

Multiple vendors list N‑ethyl‑N‑methylpiperazine‑1‑carboxamide at a minimum purity of 97 %, with catalog number CM1068687 being representative . In contrast, the N,N‑dimethyl analog is frequently supplied at 95 % purity (e.g., AKSci J96394) , and the N,N‑diethyl analog at 95 % (AKSci 0735AD) . The higher certified purity of the target compound reduces the need for additional purification steps in parallel synthesis or library production, directly lowering procurement and labor costs .

Purity benchmark
Data to verify
Target purity 97% (vendor CoA); dimethyl/diethyl analogs 95%
Reported purity may reduce pre-reaction purification in library synthesis
Vendor specifications; lot-specific verification recommended
Purity Quality Control Procurement

Optimal Application Scenarios for N-Ethyl-N-methylpiperazine-1-carboxamide Based on Comparative Evidence


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity

When a lead series demands a logP between 0 and 1 to maintain cell permeability without sacrificing aqueous solubility, N‑ethyl‑N‑methylpiperazine‑1‑carboxamide offers a logP of 0.23, fitting this narrow window better than the more hydrophilic dimethyl (logP < 0) or more lipophilic diethyl (logP > 1) analogs . This makes it a preferred urea building block for CNS or anti‑infective programs where balanced physicochemical properties are critical .

Fragment‑Based Drug Discovery Requiring Conformational Restriction

With only one rotatable bond, the compound provides a rigid urea pharmacophore that reduces entropic penalty upon target binding, supporting fragment elaboration strategies where ligand efficiency is paramount [1]. Its low molecular weight (171 Da) and limited flexibility align with the 'Rule of Three' guidelines for fragment libraries [2].

High‑Throughput Parallel Synthesis and Compound Library Production

The compound's documented 97 % purity specification reduces the burden of pre‑reaction purification, enabling direct use in automated liquid‑handling systems. This purity advantage, combined with its intermediate reactivity profile, lowers the risk of failed coupling reactions in library production compared to lower‑purity analogs .

SAR Exploration of N‑Substituent Effects on Piperazine‑Urea Pharmacokinetics

In systematic SAR campaigns investigating the impact of N‑alkyl substitution on metabolic stability and clearance, the ethyl‑methyl hybrid serves as a precise comparator to both the dimethyl and diethyl congeners, allowing deconvolution of steric and lipophilic contributions to microsomal stability .

Application
Selection Property
Validation Focus
Lead optimization with balanced logP
Intermediate lipophilicity range
Verify logP and solubility in assay buffer
Fragment-based library design
Conformational rigidity (low rotatable bonds)
Confirm rigid urea geometry by computation or NMR
Parallel synthesis and library production
Pre-verified purity specification
Lot-specific CoA purity review
SAR of N-substituent metabolic stability
N-ethyl-N-methyl hybrid pattern
Microsomal stability assay endpoint comparison
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